Ethyl 4-methylnicotinate

Description

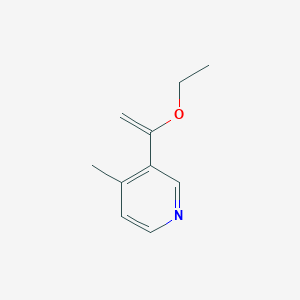

Ethyl 4-methylnicotinate (CAS 6316-72-9) is a nicotinic acid derivative with a methyl group at the 4-position of the pyridine ring and an ethyl ester at the 3-position. Its molecular formula is C₉H₁₂NO₂, and its molecular weight is 201.65 g/mol . This compound serves as a key intermediate in organic synthesis, particularly in the preparation of alkaloids like 4-methylnicotine and in conjugate addition reactions involving alkylidene dihydropyridines (ADHPs) . Its solubility in polar aprotic solvents (e.g., THF) and poor solubility in acetonitrile influence its reaction conditions and purification strategies .

Propriétés

IUPAC Name |

3-(1-ethoxyethenyl)-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-4-12-9(3)10-7-11-6-5-8(10)2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDZBDBCYHXKQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)C1=C(C=CN=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627894 | |

| Record name | 3-(1-Ethoxyethenyl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55314-29-9 | |

| Record name | 3-(1-Ethoxyethenyl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 4-methylnicotinate can be synthesized through the esterification of 4-methylnicotinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:

4-methylnicotinic acid+ethanolacid catalystEthyl 4-methylnicotinate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as HND230, can reduce the generation of high-pollution wastewater and lower production costs .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Ethyl 4-methylnicotinate undergoes both acidic and alkaline hydrolysis due to its ester functionality.

-

Key Finding : Hydrolysis rates depend on pH and temperature. Under alkaline conditions, saponification occurs rapidly, yielding the carboxylate salt .

Oxidation Reactions

The ester group and pyridine ring are susceptible to oxidation under specific conditions.

-

Structural Insight : The methyl group at the 4-position stabilizes the pyridine ring, limiting ring oxidation under mild conditions .

Reduction Reactions

Reduction targets the ester group or the aromatic ring, depending on the reagent.

Substitution Reactions

The pyridine ring participates in electrophilic and nucleophilic substitutions, influenced by the methyl and ester groups.

-

Regioselectivity : The electron-withdrawing ester group directs electrophiles to the meta position, while the methyl group activates the ortho/para positions .

Esterification and Transesterification

The ethyl ester can be modified via transesterification to produce derivatives.

| Reagent | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Methanol/H⁺ | Reflux, acid catalyst | 4-Methylnicotinate methyl ester | 85% | |

| Benzyl alcohol/TsOH | Toluene, 110°C | 4-Methylnicotinate benzyl ester | 78% |

Photochemical Reactions

UV irradiation induces unique reactivity in the pyridine ring.

| Reagent | Conditions | Products | Notes | References |

|---|---|---|---|---|

| UV light (254 nm) | Benzene, 24 hours | Dimerized pyridine derivatives | [4π+4π] cycloaddition observed |

Applications De Recherche Scientifique

Ethyl 4-methylnicotinate has diverse applications in scientific research:

Chemistry: It serves as a reagent in the synthesis of complex organic molecules.

Biology: It is used in studies involving enzyme inhibition and receptor binding.

Mécanisme D'action

The mechanism of action of ethyl 4-methylnicotinate involves its interaction with specific molecular targets. It is believed to act as a vasodilator, promoting the release of prostaglandin D2, which enhances local blood flow. This mechanism is similar to that of other nicotinic acid esters .

Comparaison Avec Des Composés Similaires

Structural and Electronic Effects

- Positional Isomerism : Ethyl 5-methylnicotinate differs from this compound only in the methyl group position. The 4-methyl derivative exhibits stronger electron-donating effects on the pyridine ring, enhancing nucleophilicity at adjacent positions .

- Halogenated Analogs : Chlorine substituents (e.g., in Ethyl 2-chloro-5-methylnicotinate) introduce electronegativity, directing reactions toward electrophilic aromatic substitution or cross-coupling .

- Ester Group Variations : Methyl esters (e.g., Mthis compound) exhibit lower molecular weights and higher volatility compared to ethyl esters, influencing solvent choices and reaction scalability .

Solubility and Purification

- This compound-derived intermediates require THF for solubility, whereas methyl analogs are more compatible with acetonitrile .

- Chlorinated compounds (e.g., Ethyl 6-chloro-4-methoxynicotinate) often require recrystallization with ethanol or K₂CO₃ washes due to polar functional groups .

Key Research Findings

- Role in Alkaloid Synthesis : this compound is a critical precursor for 4-methylnicotine, demonstrating its utility in biomimetic syntheses .

- Catalytic Applications : Mthis compound outperforms ethyl analogs in enantioselective reactions due to faster diffusion in less viscous solvents .

- Substituent Effects : Chlorine at the 2-position (Ethyl 2-chloro-5-methylnicotinate) significantly reduces reaction rates in nucleophilic additions due to steric effects .

Activité Biologique

Ethyl 4-methylnicotinate (EMN) is an ester derivative of 4-methylnicotinic acid that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of EMN, including its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C₉H₁₁N₃O₂

- Molecular Weight : Approximately 201.65 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water and organic solvents

EMN exhibits its biological effects through several mechanisms:

- Vasodilation : Similar to other nicotinic acid derivatives, EMN may induce vasodilation by promoting the release of prostaglandins, which are local mediators involved in vascular smooth muscle relaxation. This effect can enhance blood flow to targeted areas, making it useful in topical formulations .

- Cellular Interactions : Research indicates that EMN can interact with specific receptors and enzymes, modulating their activity and influencing various biochemical processes. For instance, it may act as a ligand for certain G-protein coupled receptors (GPCRs), which play critical roles in cellular signaling pathways.

Pharmacological Properties

- Antimicrobial Activity : EMN has been studied for its potential antimicrobial properties, showing effectiveness against certain bacterial strains. This makes it a candidate for further exploration in developing topical antimicrobial agents.

- Anti-inflammatory Effects : Preliminary studies suggest that EMN may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or pathways involved in inflammation.

- Neuroprotective Effects : There is emerging evidence that EMN may have neuroprotective effects, possibly related to its ability to modulate neurotransmitter systems or protect against oxidative stress.

In Vitro Studies

In vitro experiments have shown that EMN can inhibit platelet aggregation, indicating potential applications as an antithrombotic agent. This property aligns with findings from studies on related compounds like P2Y12 antagonists, which are used in preventing arterial thrombosis .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ethyl Nicotinate | C₉H₁₁N₃O₂ | Lacks methyl group at position four; similar applications |

| Mthis compound | C₈H₉N₃O₂ | Methyl group instead of ethyl; different solubility |

| Nicotinic Acid | C₇H₇N₁O₂ | Parent compound; more polar without alkyl substitution |

The uniqueness of EMN lies in its specific combination of functional groups, allowing it to exhibit distinct biological activities compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.